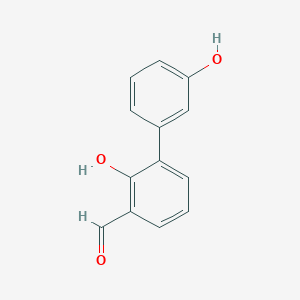
4-(4-Formylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylphenyl)-2-formylphenol, 95% (4FPF) is an organic compound with a molecular formula of C14H12O3. It is a white solid with a melting point of 118-120°C and a boiling point of 268-270°C. 4FPF is soluble in ethanol, methanol, and acetone, and is insoluble in water. It is a derivatives of hydroxybenzaldehyde and is used in the synthesis of a variety of organic compounds. It is also used as a reagent in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the condensation of 4-hydroxybenzaldehyde and formic acid. In the presence of an alkaline catalyst, such as potassium hydroxide, the two reactants undergo a condensation reaction to form a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Biochemical and Physiological Effects
4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have antibacterial, antifungal, and antiviral activity. It has also been found to inhibit the growth of certain types of cancer cells. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its availability in a variety of solvents. The disadvantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low solubility in water and its high boiling point.
Future Directions
For the use of 4-(4-Formylphenyl)-2-formylphenol, 95% include the development of new synthetic methods for the synthesis of arylboronic acids and aryl-substituted benzoic acids. Additionally, further research into the biochemical and physiological effects of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new catalysts for the synthesis of organic compounds.
Synthesis Methods
The synthesis method of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the use of an alkaline-catalyzed condensation reaction between 4-hydroxybenzaldehyde and formic acid. The reaction is carried out in a solvent such as ethanol, methanol, or acetone. The reaction yields a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Scientific Research Applications
4-(4-Formylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of arylboronic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been used in the synthesis of aryl-substituted benzoic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers.
properties
IUPAC Name |
5-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQBULFBZNKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685052 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1111132-36-5 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














